molecular formula C7H6N2O2S B2393601 5-(2-Methylfuran-3-yl)-1,3,4-oxadiazole-2-thiol CAS No. 560995-28-0

5-(2-Methylfuran-3-yl)-1,3,4-oxadiazole-2-thiol

Cat. No. B2393601
CAS RN: 560995-28-0
M. Wt: 182.2
InChI Key: OJTIHWBSNPLNSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methylfuran-3-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique structure and properties make it a promising candidate for research in the fields of medicinal chemistry, materials science, and organic synthesis.

Mechanism of Action

The mechanism of action of 5-(2-Methylfuran-3-yl)-1,3,4-oxadiazole-2-thiol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-Methylfuran-3-yl)-1,3,4-oxadiazole-2-thiol has anti-inflammatory and anti-cancer properties. It has also been shown to have antioxidant activity and to protect against oxidative stress. In addition, it has been studied for its potential to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

One advantage of 5-(2-Methylfuran-3-yl)-1,3,4-oxadiazole-2-thiol is that it is relatively easy to synthesize and purify. However, its low solubility in water can make it difficult to work with in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are many potential future directions for research on 5-(2-Methylfuran-3-yl)-1,3,4-oxadiazole-2-thiol. In medicinal chemistry, further studies could focus on optimizing its anti-inflammatory and anti-cancer properties, as well as exploring its potential as a treatment for neurodegenerative diseases. In materials science, research could focus on developing new applications for its unique electronic and optical properties. In organic synthesis, new methods for using it as a building block could be developed. Overall, the potential applications of 5-(2-Methylfuran-3-yl)-1,3,4-oxadiazole-2-thiol make it a promising area for future research.

Synthesis Methods

The synthesis of 5-(2-Methylfuran-3-yl)-1,3,4-oxadiazole-2-thiol involves the reaction of 2-methylfuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydrazine hydrate to form the 1,3,4-oxadiazole ring, which is subsequently reduced to the thiol using sodium borohydride.

Scientific Research Applications

The unique structure of 5-(2-Methylfuran-3-yl)-1,3,4-oxadiazole-2-thiol makes it a promising candidate for research in various fields. In medicinal chemistry, it has shown potential as an anti-inflammatory and anti-cancer agent. In materials science, it has been studied for its potential applications in organic electronics and optoelectronics. In organic synthesis, it has been used as a building block for the synthesis of more complex molecules.

properties

IUPAC Name

5-(2-methylfuran-3-yl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-4-5(2-3-10-4)6-8-9-7(12)11-6/h2-3H,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTIHWBSNPLNSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methylfuran-3-yl)-1,3,4-oxadiazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.